molecular formula C8H10N2O3 B13789324 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid CAS No. 86454-07-1

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid

Katalognummer: B13789324
CAS-Nummer: 86454-07-1
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: IZVFUBYMNATRBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is a chemical compound that belongs to the class of pyrimidinones Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid typically involves the reaction of 6-methyl-4-oxo-1,4-dihydropyrimidine-2-carboxylic acid with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound while maintaining strict quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings .

Eigenschaften

CAS-Nummer

86454-07-1

Molekularformel

C8H10N2O3

Molekulargewicht

182.18 g/mol

IUPAC-Name

3-(4-methyl-6-oxo-1H-pyrimidin-2-yl)propanoic acid

InChI

InChI=1S/C8H10N2O3/c1-5-4-7(11)10-6(9-5)2-3-8(12)13/h4H,2-3H2,1H3,(H,12,13)(H,9,10,11)

InChI-Schlüssel

IZVFUBYMNATRBE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)NC(=N1)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.